![molecular formula C23H19N3O3S B3444448 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide](/img/structure/B3444448.png)
2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide
Overview
Description
2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide, also known as BBAA, is a compound that has gained much attention in scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide induces apoptosis and inhibits angiogenesis, leading to a reduction in tumor growth. 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting the synthesis of bacterial proteins. In neuroprotection, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has been found to protect neurons from oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has several advantages for use in lab experiments, including its high potency and specificity for certain targets. 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide is also relatively easy to synthesize and purify, making it accessible for researchers. However, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high doses.
Future Directions
There are several potential future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide. One area of interest is the development of 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide-based cancer therapies, either alone or in combination with other drugs. Another potential application is the development of new antibiotics based on 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide's antimicrobial activity. Additionally, further research is needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide and its potential applications in neuroprotection. Overall, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide shows great promise as a versatile compound with potential applications in various fields of scientific research.
Scientific Research Applications
2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has been studied extensively for its potential applications in various fields, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide also exhibits antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. Additionally, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(5-benzoyl-2-hydroxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c27-20-11-10-16(22(29)15-6-2-1-3-7-15)12-17(20)13-24-21(28)14-30-23-25-18-8-4-5-9-19(18)26-23/h1-12,27H,13-14H2,(H,24,28)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWDJGFAHTURAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CNC(=O)CSC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7112979 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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